molecular formula C18H18N2O2S B4543739 N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

Cat. No.: B4543739
M. Wt: 326.4 g/mol
InChI Key: NEIOVRZWFRNILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against a range of pathogens.

    Medicine: Explored for its antitumor activity, particularly in the treatment of certain cancers. It has shown promising results in preclinical studies.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. This leads to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interfere with the cell cycle, preventing the replication of malignant cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide stands out due to its unique combination of a benzothiazole core with a phenoxybutanamide moiety. This structural feature imparts distinct physicochemical properties and biological activities compared to other benzothiazole derivatives. Its potential as an antitumor agent, along with its versatility in chemical reactions, makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-7-5-10-15-17(13)20-18(23-15)19-16(21)11-6-12-22-14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIOVRZWFRNILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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